REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Co+2:12].[Ni].[OH-:14].[Na+].S([O-])([O-])(=O)=[O:17].[Ni+2].S([O-])([O-])(=O)=[O:23].[Co+2]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Co+2:12].[OH-:17].[Co+2:12].[Ni+2:6].[OH-:23].[OH-:14].[OH-:2] |f:0.1,2.3,5.6,7.8.9.10,11.12.13.14,15.16.17.18.19.20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Co+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
nickel sulfate cobalt sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2].S(=O)(=O)([O-])[O-].[Co+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2].S(=O)(=O)([O-])[O-].[Co+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Co+2].[Ni+2].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Co+2:12].[Ni].[OH-:14].[Na+].S([O-])([O-])(=O)=[O:17].[Ni+2].S([O-])([O-])(=O)=[O:23].[Co+2]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Co+2:12].[OH-:17].[Co+2:12].[Ni+2:6].[OH-:23].[OH-:14].[OH-:2] |f:0.1,2.3,5.6,7.8.9.10,11.12.13.14,15.16.17.18.19.20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Co+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
nickel sulfate cobalt sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2].S(=O)(=O)([O-])[O-].[Co+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2].S(=O)(=O)([O-])[O-].[Co+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Co+2].[Ni+2].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |